molecular formula C21H17F2N3OS B14924564 5-(difluoromethyl)-7-(naphthalen-1-yl)-1-(propan-2-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-7-(naphthalen-1-yl)-1-(propan-2-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B14924564
M. Wt: 397.4 g/mol
InChI Key: WRXCUVWOIPQJPC-UHFFFAOYSA-N
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Description

5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by the presence of a difluoromethyl group, an isopropyl group, a naphthyl group, and a sulfanyl group attached to the pyrido[2,3-d]pyrimidine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to form the desired product . The reaction conditions are carefully controlled to ensure the selective formation of the difluoromethyl-substituted pyrido[2,3-d]pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and binding affinity to receptors, while the naphthyl and sulfanyl groups contribute to its unique biological activities .

Properties

Molecular Formula

C21H17F2N3OS

Molecular Weight

397.4 g/mol

IUPAC Name

5-(difluoromethyl)-7-naphthalen-1-yl-1-propan-2-yl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H17F2N3OS/c1-11(2)26-19-17(20(27)25-21(26)28)15(18(22)23)10-16(24-19)14-9-5-7-12-6-3-4-8-13(12)14/h3-11,18H,1-2H3,(H,25,27,28)

InChI Key

WRXCUVWOIPQJPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F)C(=O)NC1=S

Origin of Product

United States

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